molecular formula C10H10N4O3 B7700043 N-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

N-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline

Cat. No. B7700043
M. Wt: 234.21 g/mol
InChI Key: WKJSLLHADVBRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as Methyl Red, is a pH indicator used in microbiology to differentiate between bacteria that produce stable acids during glucose fermentation. Methyl Red is a synthetic compound that was first synthesized in 1884 and has been used in microbiology since the early 1900s.

Mechanism of Action

N-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline Red works by changing color in response to changes in pH. It is red at pH 4.4 and below, and yellow at pH 6.2 and above. When added to a bacterial culture, this compound Red will turn red if the bacteria produce stable acids during glucose fermentation, indicating a positive result.
Biochemical and Physiological Effects:
This compound Red is not known to have any biochemical or physiological effects on humans or animals. It is considered to be non-toxic and safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using N-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline Red in laboratory experiments is its ability to quickly and accurately differentiate between bacteria that produce stable acids during glucose fermentation. However, this compound Red is not effective for all types of bacteria and may produce false positive or false negative results in some cases.
List of

Future Directions

1. Further research on the mechanism of action of N-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline Red and its interaction with different types of bacteria.
2. Development of new pH indicators that are more effective and accurate than this compound Red.
3. Investigation of the potential use of this compound Red in other fields, such as medicine and environmental monitoring.
4. Development of new synthesis methods for this compound Red that are more efficient and cost-effective.
5. Exploration of the potential use of this compound Red in the synthesis of other compounds, such as pharmaceuticals and dyes.

Synthesis Methods

N-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline Red can be synthesized through a multistep process that involves the reaction of 2-nitroaniline with methyl iodide and sodium methoxide. The resulting product is then reacted with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide to produce this compound Red.

Scientific Research Applications

N-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline Red is commonly used in microbiology to differentiate between bacteria that produce stable acids during glucose fermentation. It is also used in environmental monitoring to test for the presence of organic acids in water samples. This compound Red has also been used in the synthesis of other compounds, such as azo dyes and pharmaceuticals.

properties

IUPAC Name

N-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-6-12-10(17-13-6)7-3-4-8(11-2)9(5-7)14(15)16/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJSLLHADVBRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=C(C=C2)NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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